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Compound of Interest

Compound Name: ethylsilane

Cat. No.: B1580638

Application Note: Diethylsilane for Protective
Semiconductor Layers

Introduction

Diethylsilane (DES) is a versatile liquid precursor utilized in the semiconductor industry for the
deposition of high-quality protective layers, primarily silicon dioxide (SiOz) and silicon nitride
(SiNx).[1][2] Its use is particularly advantageous for processes requiring low thermal budgets,
as it enables the formation of films at temperatures compatible with underlying metallization,
such as aluminum.[3] DES is a safer alternative to pyrophoric gases like silane, offering easier
handling and storage.[4] This document outlines the application of DES in forming protective
coatings via Low-Pressure Chemical Vapor Deposition (LPCVD), Plasma-Enhanced Chemical
Vapor Deposition (PECVD), and Atomic Layer Deposition (ALD).

Key Applications

The primary application of DES in semiconductor fabrication is the formation of dielectric layers
that serve various functions:

 Intermetal Dielectrics: Electrically insulating layers that separate metal interconnects.[5][6]

» Passivation Coatings: Protective layers that shield the underlying circuitry from moisture,
contaminants, and mechanical damage.[5][6]
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o Gate Dielectrics: Thin insulating films in transistors.[7]
o Sidewall Spacers: Used to define transistor gate structures.[7]
Deposition Techniques and Film Properties

The choice of deposition technique depends on the specific requirements for film properties,
conformality, and thermal budget.

1. Low-Pressure Chemical Vapor Deposition (LPCVD)

LPCVD using DES and an oxidant, typically oxygen (Oz), is a common method for depositing
SiO: films at temperatures between 350°C and 475°C.[5] This process is valued for producing
films with good conformality and low residual carbon content.[8]

Experimental Protocol: LPCVD of SiO2 from
Diethylsilane

Objective: To deposit a silicon dioxide protective layer on a silicon wafer using a horizontal hot-
wall LPCVD reactor.

Materials:

Diethylsilane (DES, SiHz(CzHs)z2)

Oxygen (O2)

Nitrogen (N2) for purging

Silicon wafers (e.g., 4-inch, p-type, (100) orientation)

Equipment:

e Horizontal hot-wall LPCVD furnace

e Vacuum pump system

» Mass flow controllers (MFCs) for gas delivery
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e Pressure gauges
o Wafer boat
Protocol:

o Wafer Cleaning: Prior to deposition, clean the silicon wafers using a standard procedure
(e.g., RCA clean) to remove organic and inorganic contaminants.

o Wafer Loading: Load the cleaned and dried wafers into a quartz wafer boat and place the
boat in the center of the LPCVD reactor tube.

o System Purge: Purge the reactor with high-purity nitrogen (Nz) to remove any residual air
and moisture.

o Pump Down and Leak Check: Evacuate the reactor to the base pressure and perform a leak
check to ensure system integrity.

o Temperature Ramp-Up: Heat the furnace to the desired deposition temperature (e.g.,
450°C).[9]

e Process Gas Introduction:

o Once the temperature is stable, introduce oxygen (Oz) into the reactor at a controlled flow
rate.

o Introduce DES vapor into the reactor. The DES liquid source is typically held in a
temperature-controlled bubbler, and a carrier gas (e.g., N2) is used to transport the vapor
to the reaction chamber.

o Deposition: Maintain the process parameters (temperature, pressure, gas flow rates) for the
desired deposition time to achieve the target film thickness.

o Process Gas Purge: After the deposition is complete, stop the flow of DES and Oz and purge
the reactor with N2.

e Cool Down and Wafer Unloading: Allow the reactor to cool down under an N2 atmosphere.
Once at a safe temperature, unload the wafers.
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o Post-Deposition Annealing (Optional): The deposited films can be annealed to improve their
properties. For instance, rapid thermal annealing (RTA) can be performed at temperatures
from 950 to 1100°C in Ar, N2, or Oz ambients.[9]

2. Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD allows for the deposition of SiO2 and SiNx films at even lower temperatures (100-
300°C) compared to LPCVD.[10][11] This technique utilizes plasma to energize the reactant
gases, enabling film formation at reduced temperatures. For SiOz deposition, DES is typically
reacted with an oxidant like nitrous oxide (N20).[10][11] For SiNx, nitrogen (N2) or ammonia
(NH3s) plasma is used.[12]

Experimental Protocol: PECVD of SiOz from
Diethylsilane

Objective: To deposit a silicon dioxide protective layer on a silicon wafer using a PECVD
system.

Materials:

Diethylsilane (DES)

Nitrous Oxide (N20)

Argon (Ar) or Nitrogen (N2) for plasma generation and purging

Silicon wafers

Equipment:

PECVD reactor with a radio frequency (RF) power supply

Substrate heater

Vacuum pump system

Mass flow controllers (MFCs)
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e Pressure control system

Protocol:

o Wafer Preparation: Clean the silicon wafers as described in the LPCVD protocol.

o Wafer Loading: Place the wafer on the substrate holder (susceptor) in the PECVD chamber.
e System Evacuation: Pump down the chamber to the desired base pressure.

o Temperature Stabilization: Heat the substrate to the deposition temperature (e.g., 300°C).
[11]

e Gas Introduction and Plasma Ignition:
o Introduce N20 and DES into the chamber at the specified flow rates.
o Introduce a carrier gas like Ar if required.
o Ignite the plasma by applying RF power to the showerhead electrode.

o Deposition: Maintain the plasma and gas flows for the required time to grow the desired film
thickness.

e Process Termination: Turn off the RF power and the reactant gas flows.

e Purging and Cooling: Purge the chamber with an inert gas and allow the substrate to cool.
o Wafer Unloading: Vent the chamber and unload the coated wafer.

3. Atomic Layer Deposition (ALD)

ALD is a technique that offers precise thickness control at the atomic level and excellent
conformality on high-aspect-ratio structures.[13] For silicon nitride deposition, a common
approach is plasma-enhanced ALD (PEALD) using bis(diethylamino)silane (BDEAS) as the
silicon precursor and Nz plasma as the nitrogen source at temperatures around 250°C or lower.
[14]
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Experimental Protocol: PEALD of SiNx from
Bis(diethylamino)silane

Objective: To deposit a highly conformal silicon nitride film using PEALD.

Materials:

Bis(diethylamino)silane (BDEAS)

Nitrogen (N2)

Argon (Ar) for purging

Silicon wafers with high-aspect-ratio features

Equipment:

PEALD reactor with a remote plasma source

Substrate heater

Vacuum system

Fast-acting ALD valves

Mass flow controllers

Protocol:
o Substrate Preparation: Clean the silicon wafers.

» System Preparation: Load the wafer and heat the substrate to the deposition temperature
(e.g., 200°C).[14]

e ALD Cycle: Repeat the following four steps for the desired number of cycles to achieve the
target thickness: a. BDEAS Pulse: Introduce a pulse of BDEAS vapor into the reactor. The
precursor adsorbs and reacts with the substrate surface. b. Purge 1: Purge the chamber with
an inert gas (e.g., Ar) to remove any unreacted BDEAS and byproducts. c. N2 Plasma Pulse:
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Introduce N2 gas and ignite the remote plasma to generate nitrogen radicals, which then
react with the adsorbed precursor on the surface to form a layer of SiNx. d. Purge 2: Purge
the chamber with an inert gas to remove any remaining reactants and byproducts.

e Process Completion: After the desired number of cycles, stop the process and cool down the
reactor under an inert atmosphere before unloading the wafer.

Data Presentation

The following tables summarize quantitative data for protective layers deposited using
diethylsilane and related precursors.

Table 1: LPCVD of SiOz using Diethylsilane

Parameter Value Reference
Deposition Temperature 350 -475°C [5]
Activation Energy 10 kcal/mol [5]
Film Density ~2.2 g/lcm3 [5]
Refractive Index ~1.46 [5]
Carbon Concentration <lat. % [8]
Conformality 83% [8]
Dielectric Breakdown Strength 2 MV/cm (at 400°C) [5]
Catastrophic Breakdown Field 9.5 MV/cm (as-deposited) [9]

Table 2: PECVD of SiO:z using Diethylsilane and N20
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Parameter Value Reference
Deposition Temperature 100 - 300 °C [10][11]
Optimized Deposition Temp. 300 °C [11]
Optimized Pressure 300 mTorr [11]
Optimized N2O/DES Flow

Ratio 240 sccm / 15 sccm [11]

Growth Rate (Optimized) 327 A/min [11]

Film Density (Optimized) 2.14 g/cm?3 [11]
Refractive Index (Optimized) 1.47 [11]

Table 3: PE-spatial-ALD of SiNx using Bis(diethylamino)silane (BDEAS) and N2 Plasma

Parameter Value Reference
Deposition Temperature <250 °C [14]
Deposition Rate up to 1.5 nm/min [14]
Oxygen Content as low as 4.7 at. % [14]
Carbon Content (at 200°C) 13.7 at. % [14]

Visualizations
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LPCVD Process Workflow for SiO2 Deposition
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PECVD Reaction Pathway for SiOz
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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